molecular formula C2H6Si B1197119 Ethenylsilane CAS No. 7291-09-0

Ethenylsilane

Cat. No. B1197119
CAS RN: 7291-09-0
M. Wt: 58.15 g/mol
InChI Key: UKRDPEFKFJNXQM-UHFFFAOYSA-N
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Description

Ethenylsilane, also known as Vinylsilane, is an organosilicon compound with the chemical formula C2H6Si . It is a derivative of silane (SiH4) and is mainly of theoretical interest . The molecule contains a total of 8 bonds, including 2 non-H bonds, 1 multiple bond, and 1 double bond .


Synthesis Analysis

Vinylsilanes, including Ethenylsilane, are often prepared by hydrosilylation of alkynes . They can also be made by the reaction of alkenyl lithium and Grignard reagents with chlorosilanes . Another method for the synthesis of new bio-based silane coupling agents involves the functionalization of cheap, natural eugenol and its sulfur derivatives using the hydrosilylation of the C=C bonds with HSi(OEt)3, followed by nucleophilic substitution reactions of OH/SH groups .


Molecular Structure Analysis

The 2D chemical structure image of Ethenylsilane is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Ethenylsilane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

  • Polymerization Catalysts : Ethenylsilane derivatives, such as polysiloxanes with bisindenyl, bisfluorenyl, and bis(1,2,3,4-tetramethyl)cyclopentadienyl side groups, are used in creating supported zirconocene catalysts for ethene polymerization. These catalysts can produce linear polyethylene with high molecular weights (Arai, Uozumi, & Soga, 1997).

  • Chemical Vapor Deposition (CVD) : Ethenylsilane derivatives, such as tetravinylsilane, are used in CVD processes for the formation of Si/C/H materials. The IR laser-induced decomposition of tetravinylsilane leads to the creation of ethyne, ethene, and other compounds, along with solid a-SiC:H deposit (Dřínek et al., 1995).

  • Homopolymerization and Copolymerization Applications : Ethenylsilane-based disiloxane-bridged zirconocene complexes are utilized to initiate the homopolymerization of ethene and the copolymerization of ethene with α-olefin (Lee et al., 1996).

  • Synthesis of 1,1-bis(silyl)ethenes : Symmetrical 1,1-bis(silyl)ethenes can be prepared via silylative coupling cyclization processes using Ethenylsilane derivatives (Pawluć et al., 2005).

  • Production of Perfluoroalkylated Ethenes : Ethenylsilane derivatives such as trimethylvinylsilane serve as precursors for the preparation of perfluoroalkylated ethenes through free radical additions and unusual dehydrohalogenation-desilylation reactions (Szlavik et al., 2000).

  • Aerogel Applications : Ethenylene-bridged polymethylsiloxane aerogels synthesized from derivatives of Ethenylsilane exhibit high transparency and mechanical flexibility, offering potential applications in materials science (Shimizu et al., 2017).

  • Thermal Properties in Material Science : Ethenylsilane derivatives are used in studying the thermal properties of various siloxane-based materials, contributing to the development of materials with specific thermal characteristics (Bolln et al., 1997).

  • Electron Transport Materials : Research on the hydrogen bond modulation in derivatives of Ethenylsilane has led to the development of materials with high thermal stability and large electron mobility, useful in applications like organic light-emitting diodes (OLEDs) (Bin et al., 2020).

properties

IUPAC Name

ethenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Si/c1-2-3/h2H,1H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRDPEFKFJNXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[SiH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119045-92-0
Record name Silane, ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119045-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

58.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenylsilane

CAS RN

7291-09-0
Record name Vinylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7291-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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